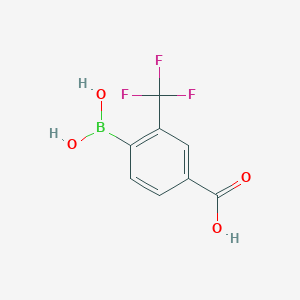

4-Borono-3-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Borono-3-(trifluoromethyl)benzoic acid is a synthetic organic compound characterized by the presence of a boronic acid group and a trifluoromethyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

Industrial production of 4-Borono-3-(trifluoromethyl)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Borono-3-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly acidic or basic conditions.

Major Products

The major products formed from these reactions include boronic esters, borates, hydroxylated derivatives, and substituted benzene derivatives, depending on the specific reaction and conditions used.

Aplicaciones Científicas De Investigación

4-Borono-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.

Mecanismo De Acción

The mechanism of action of 4-Borono-3-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity and pharmacokinetics .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-3-(trifluoromethyl)benzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.

3-(Trifluoromethyl)benzoic acid: Lacks the boronic acid group, making it less versatile in certain chemical reactions.

Uniqueness

4-Borono-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the boronic acid and trifluoromethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The boronic acid group allows for versatile chemical transformations, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in medicinal chemistry and materials science .

Actividad Biológica

4-Borono-3-(trifluoromethyl)benzoic acid, also known as MK-0354, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the chemical formula C8H6BClF3O2 and a molecular weight of 229.39 g/mol. Its structure features a boronic acid group, which is crucial for its biological interactions, particularly in enzyme inhibition and receptor modulation.

The primary mechanism of action for this compound involves its role as a G protein-coupled receptor (GPCR) modulator. Specifically, it acts as a partial agonist of the GPR109A receptor, which is implicated in lipid metabolism regulation. The activation of GPR109A leads to a decrease in plasma free fatty acids and modulation of lipid profiles, similar to the effects observed with niacin but with fewer side effects such as cutaneous flushing .

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Lipid Regulation : It has been shown to effectively lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol in clinical settings.

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, making it a candidate for treating conditions like atherosclerosis .

- Cancer Research : Preliminary studies suggest that boronic acids can inhibit proteases involved in cancer progression, indicating potential applications in oncology .

Table 1: Summary of Biological Activities

Case Studies

- Clinical Trials on Dyslipidemia : In a double-blind study involving patients with dyslipidemia, MK-0354 was administered over 12 weeks. Results indicated a statistically significant reduction in LDL cholesterol levels compared to the placebo group. Furthermore, patients reported fewer side effects than those treated with traditional niacin therapies.

- In Vivo Studies on Atherosclerosis : Animal models treated with this compound showed reduced plaque formation and improved vascular function. These findings suggest that the compound may have protective effects against cardiovascular diseases .

Propiedades

IUPAC Name |

4-borono-3-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)5-3-4(7(13)14)1-2-6(5)9(15)16/h1-3,15-16H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZHFTRMJPJTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.